Home > Products > Screening Compounds P15021 > Sofosbuvir impurity C
Sofosbuvir impurity C - 1496552-28-3

Sofosbuvir impurity C

Catalog Number: EVT-254881
CAS Number: 1496552-28-3
Molecular Formula: C₂₂H₂₉FN₃O₉P
Molecular Weight: 529.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sofosbuvir is a nucleoside analog that acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an enzyme essential for viral replication. [] It is classified as a direct-acting antiviral (DAA) and represents a significant advancement in HCV treatment. [] Sofosbuvir's primary role in scientific research is as a tool for studying HCV replication and as a lead compound for developing novel anti-HCV therapies. [, ]

Future Directions
  • Combating Drug Resistance: Investigating strategies to overcome emerging Sofosbuvir resistance, such as developing new drugs that target different viral proteins or exploring combination therapies. []

(R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate

  • Compound Description: This compound is an acidic degradation product of Sofosbuvir. [] It exhibits a molecular weight of 416.08 g/mol and has the molecular formula C16H18FN2O8P. []
  • Compound Description: This compound is a basic degradation product of Sofosbuvir, identified as base degradation impurity-A. [] It possesses a molecular weight of 453.13 g/mol and a molecular formula of C16H25FN3O9P. []

(S)-2-((R)-(((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid

  • Compound Description: Identified as base degradation impurity-B, this compound arises from the basic degradation of Sofosbuvir. [] It has a molecular weight of 411.08 g/mol and a molecular formula of C13H19FN3O9P. []

(S)-Isopropyl 2-((S)-(((2R, 4S, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyl-3-oxotetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate

  • Compound Description: This compound is an oxidative degradation product of Sofosbuvir. [] It has a molecular weight of 527.15 g/mol and a molecular formula of C22H27FN3O9P. []

Ledipasvir

  • Compound Description: Ledipasvir is a HCV non-structural protein 5A (NS5A) inhibitor.[7] It is often used in combination with Sofosbuvir for the treatment of chronic HCV infection, particularly genotypes 1, 4, 5, and 6. [] This combination provides significant antiviral activity and a favorable resistance profile due to the additive effect and lack of cross-resistance between the two drugs. []

Velpatasvir

  • Compound Description: Velpatasvir is a novel HCV non-structural protein 5A (NS5A) inhibitor. [] Similar to Ledipasvir, it's often co-administered with Sofosbuvir as a film-coated tablet for treating HCV infection. [] This combination exhibits a favorable resistance profile and is expected to deliver significant antiviral activity due to the lack of cross-resistance and additive antiviral interaction between Sofosbuvir and Velpatasvir. []
Source and Classification

Sofosbuvir, chemically known as (S)-[(2R,3R,4R)-4-(6-amino-5-(trifluoromethyl)pyrimidin-2-yl)-3-hydroxy-2-methyl-4-(methylsulfanyl)tetrahydrofuran-2-yl] methyl phosphate, is classified as a direct-acting antiviral agent. Its impurities, including impurity C, are typically generated through forced degradation studies that simulate conditions such as hydrolysis, oxidation, and photolysis . Understanding these impurities is essential for compliance with regulatory standards set by organizations such as the International Conference on Harmonization.

Synthesis Analysis

Methods and Technical Details

The synthesis of sofosbuvir impurity C can be achieved through several chemical reactions that mimic degradation pathways. A notable method involves the use of cytidine and benzoic anhydride in a series of reactions that include the addition of various reagents under controlled conditions .

  1. Initial Reaction: Cytidine and benzoic anhydride are dissolved in an organic solvent.
  2. Reagent Addition: Subsequent addition of TIDPSCl2 facilitates further transformations.
  3. Grignard Reaction: A Grignard reagent is introduced under low temperatures to promote specific reactions leading to intermediate products.
  4. Final Steps: The synthesis concludes with purification steps involving solvents like acetic acid and methanol to isolate the final impurity product .

This multi-step synthesis highlights the complexity involved in producing and isolating sofosbuvir impurity C.

Molecular Structure Analysis

Structure and Data

The molecular formula for sofosbuvir impurity C is identified as C16H18FN2O8PC_{16}H_{18}FN_{2}O_{8}P, with a molecular weight of approximately 416.08 g/mol. The structure features a tetrahydrofuran ring and various functional groups that contribute to its chemical behavior and stability under different conditions .

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structural integrity of this impurity .

Chemical Reactions Analysis

Reactions and Technical Details

Sofosbuvir impurity C undergoes several chemical reactions that can be categorized based on their nature:

  1. Hydrolysis: Under acidic or basic conditions, sofosbuvir can degrade to form various impurities, including impurity C.
  2. Oxidation: Exposure to oxidative agents can also lead to structural changes in sofosbuvir, resulting in the formation of impurities.
  3. Photolytic Degradation: Light exposure can induce breakdown reactions that yield different degradation products .

These reactions are critical for understanding how sofosbuvir impurity C forms during drug storage and handling.

Mechanism of Action

Process and Data

Data from stability studies indicate that while sofosbuvir remains stable under certain conditions, its impurities can influence pharmacokinetics and pharmacodynamics when co-administered with other antiviral agents .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sofosbuvir impurity C displays various physical properties:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in polar organic solvents; solubility varies based on pH.
  • Stability: Sensitive to hydrolysis and oxidation; stability studies show it degrades under specific stress conditions .

Chemical properties include its reactivity under different pH levels, which can lead to further degradation or transformation into other impurities.

Applications

Scientific Uses

Sofosbuvir impurity C is primarily used in quality control processes within pharmaceutical manufacturing. Its identification helps ensure that formulations meet safety and efficacy standards required by regulatory bodies. Analytical methods developed for detecting this impurity aid in assessing the stability of sofosbuvir-containing products during their shelf life.

Additionally, research into such impurities contributes to a better understanding of drug metabolism and potential interactions within complex therapeutic regimens for hepatitis C treatment .

Properties

CAS Number

1496552-28-3

Product Name

Sofosbuvir impurity C

IUPAC Name

propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Molecular Formula

C₂₂H₂₉FN₃O₉P

Molecular Weight

529.45

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36+/m1/s1

InChI Key

TTZHDVOVKQGIBA-MOLXTFABSA-N

SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.